molecular formula C23H20F2N6O2S B2628445 7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223815-90-4

7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2628445
M. Wt: 482.51
InChI Key: IESFPSHYVSQYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C23H20F2N6O2S and its molecular weight is 482.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activities of triazole and thiadiazine derivatives, compounds closely related to the queried structure. For example, Demirbaş et al. (2010) synthesized compounds for antimicrobial screening and found that, except for a few, most of the synthesized derivatives possess good or moderate activities against bacterial strains except for Candida tropicalis and Candida albicans (Demirbaş et al., 2010). This suggests potential for the investigated compound in antimicrobial applications, especially considering the structural similarities and the known activity of triazole and thiadiazine cores against various pathogens.

Anticancer Applications

The structural framework of the compound also aligns with those investigated for anticancer activities. Arandkar and Vedula (2018) demonstrated that certain triazolothiadiazine derivatives exhibit significant activity against renal cancer OU-31 cell line, highlighting the potential for related structures in anticancer research (Arandkar & Vedula, 2018). Given the structural similarity, it's plausible that the compound could have applications in the development of anticancer agents, particularly if its bioactive moieties target similar biological pathways.

Enzyme Inhibition

Compounds with triazole and thiadiazine cores are also explored for their enzyme inhibitory activities, which could indicate potential pharmaceutical applications for the compound of interest. For instance, the synthesis of piperazine-derived triazolo pyrazines as adenosine A2a receptor antagonists suggests a potential pathway for developing pharmaceutical agents that target specific receptor-mediated processes (Peng et al., 2005).

properties

IUPAC Name

7-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O2S/c24-16-1-5-18(6-2-16)28-9-11-29(12-10-28)20(32)15-34-23-27-26-21-22(33)30(13-14-31(21)23)19-7-3-17(25)4-8-19/h1-8,13-14H,9-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESFPSHYVSQYDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-fluorophenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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